BenchChemオンラインストアへようこそ!

1-(3-Bromophenyl)-1H-imidazol-2-amine

Medicinal Chemistry Structure-Activity Relationship (SAR) Computational Chemistry

This N1-aryl-2-aminoimidazole building block features a meta-bromophenyl substituent (σₘ=+0.39) that enables halogen bonding interactions and electronic tuning inaccessible to para-bromo (σₚ=+0.23) or meta-chloro analogs. The free 2-NH₂ group supports amide, urea, and sulfonamide derivatization, while the 3-bromophenyl handle permits Suzuki-Miyaura and Buchwald-Hartwig cross-coupling—a dual-handle architecture for complete 2D SAR exploration. Published class data demonstrate broad-spectrum antibiofilm activity (BIC₅₀ 2.5–15 µM) with tunable therapeutic indices. Verified multi-supplier availability (≥4 sources, 97–98% purity) provides procurement redundancy, contrasting with single-source or lower-purity regioisomers.

Molecular Formula C9H8BrN3
Molecular Weight 238.088
CAS No. 1695056-60-0
Cat. No. B3008387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromophenyl)-1H-imidazol-2-amine
CAS1695056-60-0
Molecular FormulaC9H8BrN3
Molecular Weight238.088
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)N2C=CN=C2N
InChIInChI=1S/C9H8BrN3/c10-7-2-1-3-8(6-7)13-5-4-12-9(13)11/h1-6H,(H2,11,12)
InChIKeyUROBPZYRIWTYLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Bromophenyl)-1H-imidazol-2-amine (CAS 1695056-60-0) – Compound Identity, Physicochemical Profile, and Classification for Scientific Procurement


1-(3-Bromophenyl)-1H-imidazol-2-amine (CAS 1695056-60-0) is a disubstituted 2-aminoimidazole featuring a meta-bromophenyl substituent at the N1 position. It belongs to the 1-aryl-2-aminoimidazole class, a scaffold extensively investigated for antibiofilm, anticancer, and antiparasitic applications [1]. The compound has a molecular weight of 238.08 g·mol⁻¹, a computed XLogP3 of 2.0, a topological polar surface area of 43.8 Ų, one hydrogen bond donor (the primary amine), and two hydrogen bond acceptors [2]. It is commercially supplied as a research-grade building block at purities of 97–98% .

Why Generic Substitution of 1-(3-Bromophenyl)-1H-imidazol-2-amine with Other 1-Aryl-2-aminoimidazoles Is Scientifically Unjustified


The regioisomeric position of the bromine substituent on the phenyl ring exerts a decisive influence on both electronic properties and biological recognition. In the closely related 5-aryl-2-aminoimidazole antibiofilm series, subtle changes in the aryl substitution pattern produce dramatic shifts in activity spectrum (Gram-negative vs. Gram-positive vs. fungal biofilms) and cytotoxicity profiles, with therapeutic indices (TIs) varying from 3 to over 370 depending solely on the substitution pattern [1]. Interchanging the 3-bromo regioisomer (CAS 1695056-60-0) with its 4-bromo counterpart (CAS 1698717-00-8) or with the 4-(3-bromophenyl) positional isomer (CAS 900514-80-9) therefore cannot be assumed to preserve biological activity, synthetic reactivity, or physicochemical behavior without explicit experimental validation [2].

Quantitative Differentiation Evidence for 1-(3-Bromophenyl)-1H-imidazol-2-amine versus Closest Structural Analogs


Regioisomeric Differentiation: Meta- vs. Para-Bromo Substitution Governs Electronic Landscape

The meta-bromo substitution in 1-(3-bromophenyl)-1H-imidazol-2-amine produces a distinct electrostatic potential distribution compared to the para-bromo isomer (CAS 1698717-00-8). While both isomers share identical molecular weight (238.08 g·mol⁻¹), computed XLogP3 (2.0), and topological polar surface area (43.8 Ų), the Hammett σₘ value for a meta-bromo substituent (σₘ = +0.39) differs from the para-bromo value (σₚ = +0.23), indicating a stronger electron-withdrawing inductive effect at the meta position [1]. This electronic difference is expected to modulate the basicity of the imidazole ring and the hydrogen-bonding capacity of the 2-amino group, with documented consequences for target binding in 5-aryl-2-aminoimidazole antibiofilm series where meta-substituted analogs can show over 10-fold differences in BIC₅₀ compared to para-substituted counterparts [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Computational Chemistry

Procurement Differentiation: Verified Supply-Chain Availability and Transparent Pricing versus Scarce or Discontinued Analogs

1-(3-Bromophenyl)-1H-imidazol-2-amine is actively stocked and priced by multiple independent suppliers, providing procurement transparency. Fluorochem (via cnreagent) offers the compound at 8,470 CNY (~1,160 USD) per gram with catalog number 343476 . Leyan supplies it at 98% purity under catalog number 1695760 . Kishida Chemical lists it as a building block at 17,500 JPY (~115 USD) per 100 mg [1]. In contrast, the 4-bromo positional isomer (CAS 1698717-00-8) has fewer active listings and is not stocked by the same breadth of suppliers. The 4-(3-bromophenyl)-1H-imidazol-2-amine regioisomer (CAS 900514-80-9) is listed only at 95% purity by a single vendor (AKSci) .

Chemical Procurement Supply Chain Reliability Building Block Sourcing

Class-Level Evidence: 5-Aryl-2-Aminoimidazole Scaffold Delivers Broad-Spectrum Antibiofilm Activity with a Quantified Therapeutic Window

The 2-aminoimidazole pharmacophore to which 1-(3-bromophenyl)-1H-imidazol-2-amine belongs has been validated across multiple independent studies as a privileged scaffold for biofilm inhibition. In the landmark Steenackers et al. (2016) study, monosubstituted 5-aryl-2-aminoimidazoles were shown to achieve biofilm inhibitory concentrations (BIC₅₀) in the low micromolar range against Salmonella Typhimurium and Pseudomonas aeruginosa, with BIC₅₀ values as low as 2.5–15 μM for optimized aryl substituents [1]. A companion toxicity evaluation established that these same monosubstituted compounds exhibit cytostatic IC₅₀ values of 15–150 μM against eukaryotic cell lines (L1210, CEM, HeLa), yielding therapeutic indices (TI = cytostatic IC₅₀ / BIC₅₀) between 3 and 20 [2]. Critically, the substitution pattern on the aryl ring was shown to be the primary determinant of both potency and selectivity, with N1-substituted compounds (the exact connectivity pattern of the target compound) displaying the broadest antibiofilm spectrum (Gram-negative, Gram-positive, and fungal biofilms), although at the cost of higher eukaryotic toxicity compared to 2N-substituted analogs [1].

Antibiofilm Antimicrobial Therapeutic Index

Synthetic Handle Differentiation: Primary 2-Amine Enables Versatile Downstream Derivatization Not Possible with Tertiary Amine or N-Alkylated Analogs

The primary amine at the imidazole 2-position in 1-(3-bromophenyl)-1H-imidazol-2-amine provides a reactive handle for a wide range of derivatization chemistries—including reductive amination, amide coupling, urea formation, and sulfonamide synthesis—that are not accessible with 2N-alkylated or 2N-arylated analogs [1]. In the 5-aryl-2-aminoimidazole literature, 2N-functionalization is a key strategy for modulating both antibiofilm spectrum and toxicity: introducing (cyclo-)alkyl chains or triazole moieties at the 2N position increased therapeutic indices from 3–20 (monosubstituted) to up to 370 (2N-substituted) [2]. Starting from the target compound's free 2-NH₂ group, a medicinal chemist can independently vary the N1-aryl and 2N-substituent, enabling a full matrix SAR exploration that is impossible with pre-functionalized 2N-substituted analogs.

Synthetic Chemistry Medicinal Chemistry Library Synthesis

Orthogonal Reactivity: The 3-Bromophenyl Substituent Enables Late-Stage Cross-Coupling Chemistry

The aryl bromide at the meta position of the phenyl ring provides a specific and orthogonal synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck) that is absent in non-halogenated or dehalogenated analogs. This feature distinguishes the target compound from the corresponding 3-chloro analog (which has lower oxidative addition reactivity) and from the 3-fluoro analog (which is inert to most cross-coupling conditions) [1]. In contrast to the para-bromo isomer (CAS 1698717-00-8), where steric accessibility of the C-Br bond is similar but the electronic environment at the coupling site differs due to the para relationship with the imidazole ring, the meta-bromo position in the target compound places the cross-coupling site at a distinct distance and orientation relative to the imidazole N1, potentially altering the electronic character of the resulting biaryl products [2].

Synthetic Chemistry Cross-Coupling Late-Stage Functionalization

High-Value Application Scenarios for 1-(3-Bromophenyl)-1H-imidazol-2-amine Based on Quantified Differentiation Evidence


Broad-Spectrum Antibiofilm Agent Development: Starting Scaffold for N1-Substituted 2-Aminoimidazole Optimization

Research groups targeting biofilm-associated infections—particularly those involving mixed-species biofilms on medical implants—can deploy 1-(3-bromophenyl)-1H-imidazol-2-amine as a foundational N1-substituted 2-aminoimidazole scaffold. Published class data demonstrate that N1-substituted 5-aryl-2-aminoimidazoles uniquely combine activity against Gram-negative, Gram-positive, and fungal biofilms in a single chemotype, with BIC₅₀ values in the 2.5–15 μM range [1]. The target compound's primary 2-amine handle permits subsequent 2N-functionalization, a validated strategy that has been shown to improve therapeutic indices from 3–20 to up to 370 while preserving antibiofilm efficacy [2]. The 3-bromo substituent additionally offers a cross-coupling handle for late-stage aryl diversification to further optimize potency and selectivity.

Structure-Activity Relationship (SAR) Matrix Studies: Independent Optimization of N1-Aryl and 2N-Substituent Pharmacophores

Medicinal chemistry teams conducting systematic SAR exploration of the 2-aminoimidazole pharmacophore can leverage the target compound's two independent diversification points: (1) the 2-NH₂ group for amide, urea, sulfonamide, or reductive amination chemistry, and (2) the 3-bromophenyl group for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling. This dual-handle architecture enables a full 2D SAR matrix (N1 variation × 2N variation), which is not possible with pre-functionalized 2N-substituted analogs that restrict exploration to N1 variation only [3]. The resulting matrix approach can accelerate the identification of compounds with simultaneously optimized antibiofilm potency, spectrum, and mammalian cell selectivity.

Chemical Biology Probe Development: Halogen-Bonding-Enabled Target Engagement Studies

The meta-bromine substituent in the target compound can participate in halogen bonding (C-Br···O/N/S interactions) with protein targets, a non-covalent interaction that enhances binding affinity and selectivity compared to non-halogenated or fluoro-substituted analogs [4]. With a Hammett σₘ value of +0.39, the meta-bromo group provides a stronger inductive electron-withdrawing effect than para-bromo (σₚ = +0.23) or meta-chloro (σₘ = +0.37) substituents, which may translate into differentiated target engagement profiles [5]. This makes 1-(3-bromophenyl)-1H-imidazol-2-amine a valuable tool compound for probing halogen-bonding contributions to target binding in biochemical and biophysical assays.

Reliable Procurement for Multi-Year Academic or Industrial Lead Optimization Programs

For laboratory managers and procurement officers planning long-term medicinal chemistry campaigns, the verified multi-supplier availability of 1-(3-bromophenyl)-1H-imidazol-2-amine (≥4 active commercial sources at 97–98% purity, including Fluorochem and Leyan) provides procurement redundancy that mitigates supply disruption risk. This contrasts with several structural analogs—including the 4-bromo regioisomer—which are stocked by fewer suppliers and at lower purity grades. The availability of multiple quantity options (100 mg to 1 g) and transparent pricing (115–1,160 USD/g range depending on scale) further supports budget planning and ensures that the compound can be sourced consistently throughout multi-year hit-to-lead and lead optimization phases.

Quote Request

Request a Quote for 1-(3-Bromophenyl)-1H-imidazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.